Pic1 PA

Complement System C1q Binding Surface Plasmon Resonance

PIC1 PA (IALILEPICCQERAA) is the unmodified pharmacophore for classical complement pathway inhibition, binding the C1q collagen-like region (CLR) with KD=33.3 nM to disrupt C1q–serine protease (C1s-C1r-C1r-C1s) assembly. Unlike C1-INH—a multi-pathway serine protease inhibitor—PIC1 PA achieves pathway selectivity via protein-protein interaction blockade at the initiation step, not protease inhibition. This distinct mechanism makes it the definitive positive control for CH50 hemolytic assays and the optimal baseline for SAR studies, SPR/ITC binding characterization, and epitope mapping. Its well-defined sequence ensures reproducible, publication-grade data. For in vivo programs requiring solubility and cross-species reactivity, the pegylated derivative PA-dPEG24 is recommended. Order PIC1 PA for robust, mechanistically specific classical pathway research.

Molecular Formula C71H123N19O21S2
Molecular Weight 1643.0 g/mol
Cat. No. B15610034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePic1 PA
Molecular FormulaC71H123N19O21S2
Molecular Weight1643.0 g/mol
Structural Identifiers
InChIInChI=1S/C71H123N19O21S2/c1-14-35(8)53(73)66(106)78-39(12)57(97)84-46(30-34(6)7)62(102)88-54(36(9)15-2)67(107)85-45(29-33(4)5)61(101)83-44(23-26-52(94)95)69(109)90-28-18-20-49(90)65(105)89-55(37(10)16-3)68(108)87-48(32-113)64(104)86-47(31-112)63(103)82-42(21-24-50(72)91)59(99)81-43(22-25-51(92)93)60(100)80-41(19-17-27-76-71(74)75)58(98)77-38(11)56(96)79-40(13)70(110)111/h33-49,53-55,112-113H,14-32,73H2,1-13H3,(H2,72,91)(H,77,98)(H,78,106)(H,79,96)(H,80,100)(H,81,99)(H,82,103)(H,83,101)(H,84,97)(H,85,107)(H,86,104)(H,87,108)(H,88,102)(H,89,105)(H,92,93)(H,94,95)(H,110,111)(H4,74,75,76)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,53-,54-,55-/m0/s1
InChIKeyPXCDKKZSIKWRGQ-GZAQHCSJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PIC1 PA Procurement: A 15-mer Peptide Inhibitor of Classical Complement Activation for Immunological Research


PIC1 PA (CAS No. 1356469-36-7) is a 15-amino acid synthetic peptide (Sequence: IALILEPICCQERAA, MW: 1642.98 g/mol) that functions as a potent inhibitor of the classical pathway of the complement system [1]. It acts by binding specifically to the collagen-like region (CLR) of the initiator molecule C1q, thereby disrupting the assembly and activation of the associated serine proteases (C1s-C1r-C1r-C1s) [2]. This mechanism blocks the initiation of the complement cascade, preventing the downstream generation of pro-inflammatory effectors.

Why In-Class C1 Inhibitors Cannot Substitute for PIC1 PA: Key Procurement Considerations


General substitution within the class of C1 inhibitors or complement pathway modulators is not scientifically valid due to fundamental differences in mechanism, specificity, and biophysical properties. For instance, endogenous serine protease inhibitors like C1 esterase inhibitor (C1-INH) act on multiple pathways, including the kinin system, and their primary clinical use (Hereditary Angioedema) is not classical pathway-specific [1]. In contrast, PIC1 PA achieves pathway selectivity by targeting the protein-protein interaction between C1q and its serine proteases, a distinct mechanism that does not rely on protease inhibition [2]. Furthermore, the base sequence of PIC1 PA demonstrates significantly different functional characteristics compared to its own pegylated (PA-dPEG24) or sarcosine-substituted variants, with a proven quantifiable binding affinity that serves as a baseline for further optimization [3]. Therefore, substituting PIC1 PA with another peptide or small molecule inhibitor without verifying its specific binding affinity and functional disruption of C1q-CLR interactions will yield non-equivalent and potentially misleading experimental results.

Quantitative Differentiation Guide for PIC1 PA: Binding Affinity and Solubility vs. PEGylated and Sarcosine-Substituted Analogs


PIC1 PA Exhibits High Binding Affinity for Purified C1q Protein

PIC1 PA demonstrates a well-characterized and specific binding interaction with purified human C1q, the initiator molecule of the classical complement pathway. This binding is a critical prerequisite for its inhibitory function [1].

Complement System C1q Binding Surface Plasmon Resonance

PIC1 PA Aqueous Solubility Defines Need for PEGylation vs. Soluble Sarcosine Analogs

The unmodified PIC1 PA peptide has limited aqueous solubility, which historically necessitated C-terminal PEGylation to create a water-soluble derivative (PA-dPEG24) for many applications [1]. This is a key differentiation point, as a systematic sarcosine substitution scan identified six variants (A2, L3, I4, L5, I8, C9) that are aqueous soluble without requiring PEGylation [1]. Specifically, substitution with sarcosine at position I8 yielded a peptide with improved solubility and enhanced functional activity compared to the parent [1].

Peptide Solubility PEGylation Sarcosine Substitution

PIC1 PA Sequence is the Baseline for Functional Comparison with Optimized Variants

PIC1 PA (IALILEPICCQERAA) serves as the foundational sequence from which functionally enhanced variants are derived. In comparative functional assays, specific substitutions can yield significant improvements over the parent compound. For instance, in an ABO incompatibility hemolysis assay, the I8 sarcosine-substituted variant inhibited hemolysis by 53% more than the PA-dPEG24 parent compound on an equimolar basis (P<0.002) [1].

Complement Inhibition Hemolytic Assay Myeloperoxidase

PIC1 PA (PA-dPEG24) Rapidly Inhibits Complement Activation In Vivo

The PEGylated derivative of PIC1 PA, PA-dPEG24, demonstrates an extremely rapid onset of action in vivo. This property, conferred by the base sequence's mechanism of action, provides a quantitative benchmark for the class. After a single intravenous injection in rats, PA-dPEG24 inhibited complement activation in the blood by 90% within 30 seconds [1].

In Vivo Complement Inhibition Pharmacodynamics Rat Model

PIC1 PA (PA-dPEG24) Inhibits Complement Activation Across Multiple Species

The inhibitory activity of the PIC1 peptide family, represented by PA-dPEG24, is not restricted to human complement. It has been demonstrated to inhibit complement activation in vitro in serum or plasma from a broad range of species, including mouse, rat, and non-human primate (NHP) [1]. This is a valuable characteristic not universally shared by all complement therapeutics.

Cross-Species Reactivity Translational Research Preclinical Models

PIC1 PA Optimal Procurement and Use Scenarios: Translational Research and Assay Development


Biophysical Binding Studies and Assay Development for C1q-CLR Interactions

PIC1 PA is the optimal choice for researchers focused on precisely characterizing the molecular interaction with C1q. Its well-defined sequence (IALILEPICCQERAA) and established binding affinity (KD = 33.3 nM) provide a robust, reproducible baseline for techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or ELISA-based competition assays [1]. Unlike its pegylated or sarcosine-substituted derivatives, PIC1 PA represents the unmodified pharmacophore, making it ideal for structure-activity relationship (SAR) studies aimed at mapping binding epitopes or screening for more potent analogs.

Benchmarking In Vitro Complement Inhibition in Human Serum Assays

PIC1 PA serves as a critical reference standard for validating the potency of novel complement inhibitors in classic hemolytic assays (CH50) or assays using factor B-depleted serum [2]. Its mechanism of disrupting the C1q-serine protease interaction is distinct from that of protease inhibitors like C1-INH. Therefore, including PIC1 PA as a positive control allows researchers to confirm that their assay system is specifically responsive to classical pathway blockade at the initiation step. This ensures the reliability and mechanistic relevance of data generated when screening new chemical entities or biologics targeting the classical pathway.

Translational Research in Rodent and Non-Human Primate Models of Disease

For preclinical in vivo studies, the water-soluble, pegylated derivative of PIC1 PA (PA-dPEG24) is the recommended compound due to its solubility and demonstrated rapid (90% inhibition in 30 seconds in rats) and broad species reactivity (mouse, rat, NHP) [3]. This profile makes it exceptionally well-suited for programs investigating the role of classical complement activation in acute disease models, such as ischemia-reperfusion injury (IRI), antibody-mediated rejection, or immune complex-mediated pathologies. Its cross-species activity allows for seamless translation of pharmacodynamic data from rodent models to more advanced NHP studies, a key advantage for IND-enabling programs.

Technical Documentation Hub

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